(S,E)-5,6-Dihydroxy-2-oxohex-3-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,E)-5,6-Dihydroxy-2-oxohex-3-enal is an organic compound characterized by its unique structure, which includes two hydroxyl groups and a keto group on a hexenal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-5,6-Dihydroxy-2-oxohex-3-enal typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable aldehydes followed by selective oxidation and reduction steps to introduce the hydroxyl and keto functionalities. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and purification steps like distillation or chromatography are used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S,E)-5,6-Dihydroxy-2-oxohex-3-enal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto group can be reduced to a hydroxyl group, forming a diol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate nucleophilic substitution, with reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include diols, ketones, carboxylic acids, ethers, and esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S,E)-5,6-Dihydroxy-2-oxohex-3-enal has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studies related to metabolic pathways and enzyme interactions.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of various industrial products.
Wirkmechanismus
The mechanism by which (S,E)-5,6-Dihydroxy-2-oxohex-3-enal exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing biochemical pathways. The presence of hydroxyl and keto groups allows it to form hydrogen bonds and participate in redox reactions, which are crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Hydroxy-2-oxohexanal
- 6-Hydroxy-2-oxohexanal
- 2,5-Dioxohexanal
Uniqueness
(S,E)-5,6-Dihydroxy-2-oxohex-3-enal is unique due to its specific stereochemistry and the presence of both hydroxyl and keto groups, which confer distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H8O4 |
---|---|
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
(E,5S)-5,6-dihydroxy-2-oxohex-3-enal |
InChI |
InChI=1S/C6H8O4/c7-3-5(9)1-2-6(10)4-8/h1-3,6,8,10H,4H2/b2-1+/t6-/m0/s1 |
InChI-Schlüssel |
YSSNFXZGTOLNNX-IPWVHJGXSA-N |
Isomerische SMILES |
C([C@H](/C=C/C(=O)C=O)O)O |
Kanonische SMILES |
C(C(C=CC(=O)C=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.